molecular formula C6H5N3 B1194522 Azidobenzene CAS No. 622-37-7

Azidobenzene

Cat. No. B1194522
CAS RN: 622-37-7
M. Wt: 119.12 g/mol
InChI Key: CTRLRINCMYICJO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of azidobenzene derivatives involves several methods, adapted to yield various specific compounds.

  • Iodobenzene-Catalyzed Synthesis : A method for synthesizing α-azidoketones from aryl ketones, using iodobenzene as a catalyst and MCPBA as a cooxidant, was developed. This approach is simple, rapid, and practical, offering good to excellent yields without isolating intermediate α-tosyloxyketones (Chang et al., 2010).
  • Suzuki-Miyaura Cross-Coupling : A Suzuki-Miyaura type cross-coupling method was employed for synthesizing fused indole-heterocycles from ortho-azidobromobenzene and arylboronic acids, showing potential for creating complex organic structures (Pudlo et al., 2007).

Molecular Structure Analysis

Azidobenzene’s molecular structure is characterized by the azido group’s ability to engage in various chemical reactions due to its high reactivity. This reactivity is central to the compound's use in synthesizing more complex molecules.

Chemical Reactions and Properties

  • Azoxybenzene Synthesis : An efficient chemoenzymatic process was developed for synthesizing azoxybenzenes, expanding the application of lipase in organic synthesis (Yang et al., 2015).
  • Azido-alkyne-functionalized Monomers : A study highlighted the synthesis of linear and cyclic oligomers from azido-alkyne monomers, showcasing the versatility of azidobenzene derivatives in polymer chemistry (Daher & Seoane, 2022).

Scientific Research Applications

  • Molecular Switches

    • Application: Azobenzene derivatives are one of the most important molecular switches . They can change their physical or chemical properties in response to light, making them useful in many applications.
    • Method: The photochemical properties of azobenzene allow it to undergo trans to cis isomerization when irradiated with UV light . The reverse reaction (cis to trans isomerization) can be achieved after thermal or visible light activation .
    • Results: After irradiation with UV light, azobenzene can yield a significant percentage of the cis isomer . The kinetics of the thermal back-reaction and the effect of the presence of selected ions on the half-life of the cis form have also been investigated .
  • Dyes

    • Application: Since their discovery, the main application of aromatic azo compounds like azobenzene has been their use as dyes .
    • Method: The classical methods for the synthesis of azo compounds are the azo coupling reaction, the Mills reaction, and the Wallach reaction .
    • Results: These compounds are excellent candidates to function as molecular switches because of their efficient cis-trans isomerization in the presence of appropriate radiation .
  • Photoresponsive Materials

    • Application: Azobenzene derivatives are used in the development of photoresponsive materials . These materials can change their properties in response to light, which makes them useful in various applications.
    • Method: The photochemical properties of azobenzene allow it to undergo trans to cis isomerization when irradiated with UV light . The reverse reaction (cis to trans isomerization) can be achieved after thermal or visible light activation .
    • Results: After irradiation with UV light, azobenzene can yield a significant percentage of the cis isomer . The kinetics of the thermal back-reaction and the effect of the presence of selected ions on the half-life of the cis form have also been investigated .
  • Chemical Synthesis

    • Application: Azobenzene is used in the synthesis of various chemical compounds . It is often used as a building block in the synthesis of more complex molecules.
    • Method: The classical methods for the synthesis of azo compounds are the azo coupling reaction, the Mills reaction, and the Wallach reaction .
    • Results: These methods have been used to synthesize a wide range of azo compounds, which have found applications in various fields .

Safety And Hazards

  • Light Sensitivity : Azidobenzene is sensitive to light-induced isomerization .

Future Directions

: PubChem: Azidobenzene : Sigma-Aldrich: Azidobenzene : Wikipedia: Azobenzene : Sigma-Aldrich: Azobenzene : Nature Review: Advances in Azobenzenes

properties

IUPAC Name

azidobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3/c7-9-8-6-4-2-1-3-5-6/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTRLRINCMYICJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30878870
Record name Phenylazide
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Molecular Weight

119.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Azidobenzene

CAS RN

622-37-7
Record name Azidobenzene
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Record name Azidobenzene
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Record name Phenylazide
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Record name Azidobenzene
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Synthesis routes and methods I

Procedure details

A solution of aniline (500 mgs, 5.37 mmol) in acetonitrile (10 mL, 191 mmol) was cooled down in an ice bath and treated with tert-butyl nitrite (680 mgs, 6.59 mmol) and dropwise with TMS-N3 (0.713 mL, 5.37 mmol). The ice bath was removed and the mixture was stirred overnight at r.t. under N2. Acetonitrile was carefully evaporated (NB: azidobenzene is also volatile) and the residue (750 mgs) was passed through a silica gel pad (20 g) and eluted with petroleum ether (35-55° C.). Evaporation of the solvent gave the title material as an oil (500 mgs, 4.20 mmol, 78% yield) that still contains some traces of solvent as shown by 1H NMR. 1H NMR (CDCl3, 400 MHz) δ ppm: 7.32-7.41 (m, 2H), 7.12-7.19 (m, 1H), 7.01-7.09 (m, 2H).
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
680 mg
Type
reactant
Reaction Step Two
Quantity
0.713 mL
Type
reactant
Reaction Step Two
Yield
78%

Synthesis routes and methods II

Procedure details

Phenylhydrazine (6.7 g, 62 mmol) was added dropwise to a cold (0° C.) solution of concentrated hydrochloric acid (60 ml) over a period of 10 minutes. Diethyl ether (20 ml) was then added, followed by the dropwise addition of a solution of sodium nitrite (5 g, 72 mmol) in water (6 ml), keeping the temperature below 5° C. The reaction was then stirred at 0° C. for 1 hour and then extracted with ethyl acetate (3×100 ml). The combined organic layers were washed with water (2×50 ml), saturated brine (50 ml), dried (MgSO4) and carefully evaporated in vacuo to give the crude title compound as a red oil (3.3 g, 45%).
Quantity
6.7 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two
Quantity
5 g
Type
reactant
Reaction Step Three
Name
Quantity
6 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

A solution of NaNO2 (5.7 g, 82.5 mmol)) in water (20 mL) was added dropwise to a solution of aniline (3.06 g, 33 mmol) in 4M HCl (330 mL) at 0-5° C. After stirring the mixture at this temperature for 45 min, a solution of NaN3 (429 g, 66 mmol) in water (20 mL) was slowly added to the mixture at the same temperature. Stirring was continued for 30 min below 5° C. and then for overnight at room temperature. The reaction mixture was extracted with diethyl ether (50×3), washed with water and dried over anhydrous MgSO4. The solvent was removed under reduced pressure and the crude liquid was purified by silica gel column chromatography using hexane/EAC 0-5% as eluent. Yield: 1.70 g (43%). IR (neat) 2925, 2093, 1933, 1620, 1492, 1295, 1175 cm−1; 1H NMR (400 MHz, CDCl3) δ7.10-7.21 (m, 2H), 7.22-7.24 (m, 1H), 7.42-7.46 (m, 2H); 13C NMR (CDCl3) δ 140.02, 129.72, 124.88, 109.00.
Name
Quantity
5.7 g
Type
reactant
Reaction Step One
Quantity
3.06 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
330 mL
Type
solvent
Reaction Step One
Name
Quantity
429 g
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods IV

Procedure details

To a solution of aniline (300 mg, 3.22 mmol) in water (2 mL) and conc. HCl (1 mL) at 0° C. was slowly added a solution of sodium nitrite (289 mg, 4.19 mmol) in water (1 mL). The reaction mixture was stirred at 0° C. for 10 min then a solution of sodium azide (251 mg, 3.87 mmol) in water (1 mL) was slowly added. The reaction mixture was stirred at room temp for 1 h then extracted with Et2O (2×). The combined organics were washed with water, dried over MgSO4, and carefully concentrated at 300 torr and ambient temperature to afford 350 mg (91%) of azidobenzene as a light orange oil.
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
289 mg
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
251 mg
Type
reactant
Reaction Step Two
Name
Quantity
1 mL
Type
solvent
Reaction Step Two
Yield
91%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,030
Citations
S Bhandari, M Deepa, AK Srivastava… - Journal of Materials …, 2009 - pubs.rsc.org
Poly(3,4-ethylenedioxythiophene) (PEDOT) films electropolymerized from an aqueous micellar solution encompassing the monomer (EDOT) and dopant sodium bis(2-ethylhexyl) …
Number of citations: 18 pubs.rsc.org
GAM Munro, PL Pauson - Journal of Organometallic Chemistry, 1978 - Elsevier
Azidobenzene- and azidotoluene-tricarbonylmanganese cations are reduced to the corresponding aniline and toluiden complexes not ony by lithium aluminium hydride but also by …
Number of citations: 18 www.sciencedirect.com
E Sauer, J Bendig… - Journal für Praktische …, 1988 - Wiley Online Library
Synthesis of Diâ•’ and Triazido Substituted Compounds by Esterification of pâ•’Azidobenzene Sulfochloride Page 1 Journal f. prakt. Chemie. Band 330, Heft 3, 1988, S. VEB JA Barth, …
Number of citations: 3 onlinelibrary.wiley.com
AS El-Shahawy, AA Harfoush, KA Idriss - Spectrochimica Acta Part A …, 1985 - Elsevier
The C s point group structure for azidobenzene in which the plane of symmetry passes through the plane of the benzene ring was verified by SCF-CI calculations. The calculations, …
Number of citations: 6 www.sciencedirect.com
MAAH Badawi, ST Abu-Orabi - Journal of Chemical …, 2021 - journals.sagepub.com
In this study, the mechanism for both the Huisgen 1,3-dipolar cycloaddition and the base-catalyzed cycloaddition reactions between phenylacetylene and azidobenzene has been …
Number of citations: 2 journals.sagepub.com
F Shams, SR Emamian, E Zahedi - 2013 - sid.ir
In the present work, impact of Lewis acid (LA) catalysts BF 3, BCl 3, and BBr 3 on the kinetics and regioselectivity of 1, 3-dipolar cycloaddition (1, 3-DC) reaction between azidobenzene …
Number of citations: 6 www.sid.ir
M Dekker, GR Knox - Chemical Communications (London), 1967 - pubs.rsc.org
… Azidobenzene and nonacarbonyldi-iron react rapidly at room temperature in benzene … from the decomposition of azidobenzene. Decomposition of azidobenzene in benzene under …
Number of citations: 59 pubs.rsc.org
JT Binghama, BD Etza, S Vyasa - … AND THEORETICAL CHEMICAL … - search.proquest.com
3.1 Abstract The photochemical reaction mechanisms of 1, 3-diazidobenzne have been studied using quantum calculations and experimental approaches. Following azide photolysis, …
Number of citations: 0 search.proquest.com
FA Almashal, M Khalaf - Basrah Journal of Science, 2014 - iasj.net
A series of new 1, 2, 3-triazole were synthesized by 1, 3-dipolar cycloaddition reaction of 4-azido benzene sulfonamide with Acetylenic and olefinic Compounds in acetone and …
Number of citations: 3 www.iasj.net
CC Lee, CI Azogu, PC Chang… - Journal of Organometallic …, 1981 - Elsevier
η 6 -Azidobenzene-η 5 -cyclopentadienyliron hexafluorophosphate (I) was synthesized and its thermolysis and photolysis under different experimental conditions were studied. Both …
Number of citations: 3 www.sciencedirect.com

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